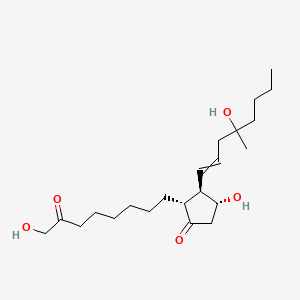
Diiodo-philanthotoxin-343-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diiodo-philanthotoxin-343-arginine is a synthetic analog of philanthotoxin-343, a compound originally derived from the venom of the digger wasp, Philanthus triangulum. This compound is known for its ability to inhibit ionotropic glutamate receptors and nicotinic acetylcholine receptors, making it a valuable tool in neuropharmacological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diiodo-philanthotoxin-343-arginine involves several steps, starting with the preparation of the philanthotoxin-343 backbone. This backbone is then modified by introducing diiodo groups and an arginine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired modifications are achieved .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis likely follows similar protocols to those used in laboratory settings, with scaling up of reaction volumes and optimization of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Diiodo-philanthotoxin-343-arginine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to remove specific functional groups or modify the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating analogs with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation may result in the formation of this compound derivatives with altered functional groups, while substitution reactions can produce analogs with different side chains .
Aplicaciones Científicas De Investigación
Diiodo-philanthotoxin-343-arginine has several scientific research applications, including:
Neuropharmacology: It is used to study the inhibition of ionotropic glutamate receptors and nicotinic acetylcholine receptors, which are important for understanding neurological diseases and developing new treatments
Insecticide Development: The compound’s ability to inhibit specific receptors makes it a potential candidate for developing novel insecticides.
Biomedical Research: It is used to investigate the mechanisms of neurodegeneration and neuroprotection, particularly in conditions such as glaucoma and other neurodegenerative diseases.
Mecanismo De Acción
Diiodo-philanthotoxin-343-arginine exerts its effects by acting as an open-channel blocker of ionotropic glutamate receptors and nicotinic acetylcholine receptors. The compound’s hydrophobic aromatic head group and hydrophilic polyamine tail allow it to bind within the ion channel, blocking the flow of ions and inhibiting receptor activity. This mechanism is crucial for its neuropharmacological effects and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Philanthotoxin-343: The parent compound, known for its ability to inhibit ionotropic glutamate receptors and nicotinic acetylcholine receptors.
Philanthotoxin-12: A more potent analog with similar inhibitory effects but different structural modifications.
Philanthotoxin-433: Another analog with a different polyamine length, known for its potent inhibitory effects on ionotropic receptors.
Propiedades
Número CAS |
134419-06-0 |
|---|---|
Fórmula molecular |
C29H51I2N9O4 |
Peso molecular |
839.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-(butanoylamino)-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoyl]amino]propylamino]butylamino]propyl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C29H51I2N9O4/c1-2-8-25(41)40-24(19-20-17-21(30)26(42)22(31)18-20)28(44)38-16-7-13-36-11-4-3-10-35-12-6-15-37-27(43)23(32)9-5-14-39-29(33)34/h17-18,23-24,35-36,42H,2-16,19,32H2,1H3,(H,37,43)(H,38,44)(H,40,41)(H4,33,34,39)/t23-,24-/m0/s1/i30-2,31-2 |
Clave InChI |
OAAQEYQIFYXRKL-PXHQORNJSA-N |
SMILES |
CCCC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NCCCNCCCCNCCCNC(=O)C(CCCN=C(N)N)N |
SMILES isomérico |
CCCC(=O)N[C@@H](CC1=CC(=C(C(=C1)[125I])O)[125I])C(=O)NCCCNCCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CCCC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NCCCNCCCCNCCCNC(=O)C(CCCN=C(N)N)N |
Sinónimos |
diiodo-philanthotoxin-343-arginine I-PhTX-343-Arg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(1R,2S)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid](/img/structure/B1213567.png)



![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1213572.png)






